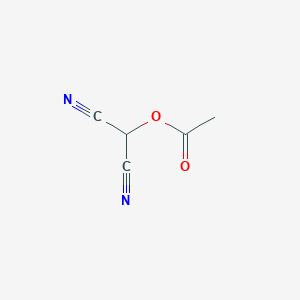

Dicyanomethyl acetate

Description

Contextualizing Cyanoacetate (B8463686) Scaffolds in Advanced Organic Synthesis

Cyanoacetate scaffolds are fundamental building blocks in organic chemistry, prized for their dual functionality. The presence of an activated methylene (B1212753) group adjacent to both a nitrile and an ester group allows for a wide range of chemical manipulations. These scaffolds are extensively used in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds. researchgate.netresearchgate.net For instance, cyanoacetic acid, a related compound, is a versatile reagent used as a building block for polyfunctionalized olefins through Knoevenagel condensation and as an organocatalyst in multicomponent reactions like the Biginelli reaction. scielo.brresearchgate.net

The reactivity of the active methylene group in cyanoacetates enables their participation in various carbon-carbon bond-forming reactions, including Michael additions and Knoevenagel condensations. scielo.brrsc.org This versatility has led to the development of efficient synthetic routes to a diverse array of molecular frameworks. The synthesis of 3-cyanoacetyl indoles from indoles and cyanoacetic acid, for example, provides versatile intermediates for the construction of more complex indole-containing molecules. rsc.org

Research Trajectories and Academic Significance of Dicyanomethyl Acetate (B1210297)

Dicyanomethyl acetate is prominently recognized as a masked acyl cyanide (MAC) reagent . chem-station.comchem-station.com This classification highlights its function as an acyl anion equivalent, a synthon that allows for the introduction of a carbonyl group through a nucleophilic pathway. This "umpolung" or reversal of polarity is a powerful strategy in organic synthesis. As a MAC reagent, this compound provides a stable and manageable precursor to the otherwise unstable acyl cyanide anion. researchgate.net

The academic significance of this compound lies in its ability to participate in highly efficient carbon-carbon bond formation reactions under mild conditions. researchgate.nettokushima-u.ac.jp A notable application is in the nucleophilic addition to imines for the synthesis of α-amino acid derivatives, a fundamental component of peptides and proteins. researchgate.nettokushima-u.ac.jptokushima-u.ac.jptokushima-u.ac.jp This method often proceeds without the need for strong acids or metallic catalysts, offering a greener and more efficient alternative to traditional methods. researchgate.nettokushima-u.ac.jp

Research has demonstrated its utility in the one-pot synthesis of peptide mimetics, where it can connect both a nucleophilic and an electrophilic fragment in a single operation. chem-station.com The development of synthetic methods utilizing this compound continues to be an active area of research, with studies exploring its application in asymmetric synthesis and the construction of complex natural products.

Evolution of Scientific Inquiry Pertaining to this compound and Analogues

The scientific inquiry into this compound is part of a broader evolution in the study of cyano-substituted compounds in organic synthesis. Initially, simple cyanoacetates like ethyl cyanoacetate were used in classical reactions. researchgate.net The development of this compound as a masked acyl cyanide reagent represented a significant conceptual advancement, expanding the synthetic chemist's toolkit. chem-station.comchem-station.com

Recent research has focused on expanding the scope of MAC reagents, including silylated analogues of this compound, to enhance their reactivity and applicability. researchgate.net These modified reagents have been successfully employed in enantioselective additions to imines and in the synthesis of α-siloxy esters. researchgate.net The evolution of this field is also marked by the development of catalytic asymmetric reactions involving MAC reagents, enabling the synthesis of chiral molecules with high enantioselectivity. researchgate.net

Furthermore, the principles of green chemistry have influenced the evolution of research in this area. scielo.brnih.gov The development of one-pot reactions and the use of milder reaction conditions, as seen in many applications of this compound, reflect a trend towards more sustainable and efficient chemical synthesis. chem-station.comresearchgate.nettokushima-u.ac.jp The versatility of cyanoacetate derivatives continues to inspire the design of novel synthetic methodologies for a wide range of applications. nih.gov

Interactive Data Table: Applications of this compound in Synthesis

Below is a summary of selected synthetic applications of this compound, highlighting the reactants, catalysts, and products.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| N-methylaldimines | This compound | None (acid/metal-free) | α-(N-methyl-N-acetyl)amino acid methyl esters | researchgate.nettokushima-u.ac.jp |

| Allylic electrophiles | This compound | [Pd2(dba)3]CHCl3, dppf | Allylic substituted dicyanomethyl compounds | ntu.edu.sg |

| Aldehydes | Alcohols/Amines | One-pot | α-Acetoxy esters or amides | researchgate.net |

| β-Nitrostyrenes | This compound | Squaramide organocatalyst | Substituted (2-nitro-1-phenylethyl)malononitriles | researchgate.net |

| Primary alcohols | This compound | Mitsunobu reaction | Homologated carboxylic acids, esters, or amides | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

dicyanomethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c1-4(8)9-5(2-6)3-7/h5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYMFSJJUOHLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288998 | |

| Record name | dicyanomethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6625-70-3 | |

| Record name | NSC58506 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dicyanomethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6625-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for Dicyanomethyl Acetate and Its Derivatives

Catalytic Approaches in Dicyanomethyl Acetate (B1210297) Synthesis

Catalysis provides a powerful platform for the synthesis of dicyanomethyl compounds, offering routes that are often more efficient and selective than stoichiometric methods. Both transition metals and metal-free organocatalysts have been successfully employed to facilitate the construction of these intricate molecular architectures.

Transition Metal-Catalyzed Transformations

Transition metals play a pivotal role in modern organic synthesis, and their application in forming dicyanomethyl derivatives is a growing field. Catalysts based on copper, iron, and palladium have been instrumental in developing novel synthetic routes.

A notable example involves the use of a bimetallic, magnetically recoverable copper ferrite (B1171679) (CuFe₂O₄) nanoparticle catalyst. tandfonline.comtandfonline.comresearchgate.netingentaconnect.com This system efficiently catalyzes the Michael addition of various thioacids to aryl isatylidene malononitriles. The process yields novel 2-(3-(dicyanomethyl)-2-oxoindolin-3-ylthio)acetic acids in good to excellent yields and is distinguished by its use of water as an environmentally benign solvent. tandfonline.comtandfonline.com

Iron catalysis has enabled the divergent synthesis of cyanomethylated amines from primary amines and diazoacetonitrile. rsc.org By controlling the solvent system, the reaction can be directed toward different products. For instance, using (TPP)Fe(III)Cl as a catalyst in a mixed solvent system of dichloromethane (B109758) and acetonitrile (B52724) leads to dicyanomethylation products through a proposed mechanism involving the homodimerization of an iron(IV)-acetonitrile radical intermediate followed by amination. rsc.org

Copper-catalyzed multicomponent reactions have also proven effective. A cooperative system of copper(I) chloride and copper(II) trifluoromethanesulfonate (B1224126) can catalyze a seven-component coupling of amines, formaldehyde, and trimethylsilyl (B98337) cyanide (TMSCN) to selectively form N,N'-bis(cyanomethyl)methylenediamines. mdpi.comnih.gov In a different approach, a copper-catalyzed multicomponent radical cascade can assemble simple starting materials into complex polyfunctionalized tetrahydropyridines, including those bearing a cyanomethyl group. nih.gov

Palladium-catalyzed reactions, while powerful, can be challenging when substrates contain coordinating groups like nitriles. nih.gov Despite this, a palladium-catalyzed domino Heck-cyanation sequence has been developed to convert ortho-iodoanilides into functionalized 3-alkyl-3-cyanomethyl-2-oxindoles using potassium ferrocyanide as the cyanide source. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Dicyanomethyl Derivatives

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| CuFe₂O₄ Nanoparticles | Aryl isatylidene malononitriles, Thioacids | 2-(3-(dicyanomethyl)-2-oxoindolin-3-ylthio)acetic acids | Green synthesis in water; catalyst is magnetically recoverable and reusable. | tandfonline.com, tandfonline.com, researchgate.net |

| (TPP)Fe(III)Cl | Primary amines, Diazoacetonitrile | Asymmetric α-amino succinonitriles (Dicyanomethylation) | Solvent-controlled divergent synthesis; proceeds via a radical mechanism. | rsc.org |

| CuCl / Cu(OTf)₂ | Amines, Formaldehyde, TMSCN | N,N'-Bis(cyanomethyl)methylenediamines | Seven-component coupling reaction. | mdpi.com, nih.gov |

| Pd(OAc)₂ | ortho-Iodoanilide, K₄[Fe(CN)₆] | 3-Alkyl-3-cyanomethyl-2-oxindoles | Domino Heck-cyanation reaction. | nih.gov |

Organocatalytic Strategies and Metal-Free Protocols

The field of organocatalysis offers metal-free alternatives that avoid the cost and potential toxicity of transition metals. These strategies often rely on small organic molecules to activate substrates and facilitate bond formation. academie-sciences.fr

The synthesis of complex dicyanomethylene pyridines has been accomplished using a one-pot, multi-component condensation of various aldehydes, malononitrile (B47326), and 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538). This transformation is catalyzed by a zirconium-based metal-organic framework, [Zr-UiO-66-PDC-SO₃H]Cl, and can be conducted under solvent-free conditions. nih.gov

Furthermore, metal-free protocols have been established for cyanomethylation, which typically involves radical generation from sources like acetonitrile in the presence of an initiator such as tert-butyl peroxybenzoate (TBPB). nih.govrsc.org In a different approach, the synthesis of spiro[indole–pyrrolidine] derivatives proceeds through a Michael condensation of 3-dicyanomethylene-2H-indol-2-ones. This step occurs efficiently under aqueous and mechanochemical (grinding) conditions without the need for any catalyst, highlighting a simple and environmentally friendly pathway. nih.gov

Radical-Mediated Reaction Pathways

Radical chemistry provides unique pathways for the formation of C-C bonds. Aryl dicyanomethyl radicals have been identified as a class of stable organic free radicals. iastate.edu Their stability is attributed to the delocalization of the unpaired electron across the aryl ring and the two nitrile groups. These radicals typically exist in a dynamic equilibrium between the paramagnetic monomeric radical and a closed-shell diamagnetic dimer, which can be influenced by temperature, solvent, and electronic effects of substituents. iastate.edu

The synthesis of air- and thermally-stable carbon-centered radicals containing dicyanomethyl moieties has been achieved at room temperature in the open air. researchgate.netrsc.org The process involves a base- and oxygen-mediated transformation of an in situ-generated precursor containing reactive C(sp³)–H bonds. This method underscores a novel approach to creating stable radical species. rsc.org

Radical mechanisms are also implicated in transition metal-catalyzed reactions. As mentioned previously, the iron(III)-catalyzed dicyanomethylation of primary amines is proposed to proceed via the homodimerization of an iron(IV)-acetonitrile radical species. rsc.org

Multicomponent Reaction Frameworks for Dicyanomethyl Acetate Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. frontiersin.orgfrontiersin.org This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov

A prominent example is the one-pot, three-component synthesis of dialkyl 2-(dicyanomethyl)-3-(triphenyl-λ⁵-phosphoranylidene)succinates. asianpubs.orgtandfonline.comtandfonline.comasianpubs.org This reaction involves triphenylphosphine (B44618), dialkyl acetylenedicarboxylates, and malononitrile. The proposed mechanism begins with the addition of triphenylphosphine to the acetylenic ester, forming a zwitterionic intermediate that is protonated by malononitrile. The resulting vinyltriphenylphosphonium salt then undergoes a Michael addition with the conjugate base of malononitrile to afford the final product. tandfonline.comtandfonline.com This MCR can be performed under various conditions, including in dichloromethane at low temperatures or under solvent-free conditions with microwave irradiation, which significantly reduces reaction times. tandfonline.comasianpubs.org

Table 2: Three-Component Synthesis of a Dicyanomethyl Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions | Reference(s) |

|---|---|---|---|---|---|

| Triphenylphosphine | Dialkyl acetylenedicarboxylates | Malononitrile | Dialkyl 2-(dicyanomethyl)-3-(triphenyl-λ⁵-phosphoranylidene)succinates | Dichloromethane, -10°C to RT | tandfonline.com |

| Triphenylphosphine | Acetylenic ester | Malononitrile | Dialkyl 2-(dicyanomethyl)-3-(triphenyl-λ⁵-phosphoranylidene)succinates | Solvent-free, grinding at RT (15 min) or microwave (2 min) | asianpubs.org, asianpubs.org |

The synthesis of dicyanomethylene pyridines via the [Zr-UiO-66-PDC-SO₃H]Cl-catalyzed condensation of aldehydes, malononitrile, and 2-aminoprop-1-ene-1,1,3-tricarbonitrile is another powerful illustration of the MCR framework. nih.gov

Chemoenzymatic Synthesis Routes for Related Cyanomethyl Building Blocks

Chemoenzymatic synthesis combines the high selectivity of biological catalysts (enzymes) with the versatility of traditional chemical reactions. While the direct chemoenzymatic synthesis of this compound or its close derivatives is not extensively documented, the principles are well-established for the synthesis of related cyanomethyl building blocks.

Enzymes are often used to perform specific transformations, such as selective acylation, deacylation, or glycosylation, on complex molecules without the need for extensive protecting group strategies. acs.org This high regio- and stereoselectivity is a significant advantage. For instance, enzymatic methods have been applied to prepare selectively protected carbohydrate building blocks, which can then be used in subsequent chemical synthesis steps. This approach streamlines access to complex molecules that would be challenging to prepare by purely chemical means. The application of such enzymatic strategies to create chiral centers in dicyanomethyl-containing compounds represents a potential area for future research.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com Several of the methodologies described for synthesizing dicyanomethyl derivatives align with these principles.

Use of Benign Solvents: The CuFe₂O₄ nanoparticle-catalyzed synthesis of dicyanomethyl-containing oxindoles is performed in water, avoiding volatile organic solvents. tandfonline.comresearchgate.net

Catalysis and Reusability: The use of catalytic methods, both with transition metals and organocatalysts, is superior to stoichiometric reagents. yale.edu The magnetic recoverability and reusability of the CuFe₂O₄ catalyst further enhances the green credentials of this process by minimizing waste. tandfonline.comresearchgate.net

Atom Economy: Multicomponent reactions, such as the synthesis of phosphoranylidene succinates, are inherently atom-economical, maximizing the incorporation of reactant atoms into the final product. asianpubs.orgacs.org

Energy Efficiency: Conducting reactions at ambient temperature, or using energy-efficient sources like microwave irradiation or mechanochemical grinding, reduces the environmental and economic impact of the synthesis. nih.govasianpubs.orgyale.edu

Solvent-Free Reactions: Several protocols, including the MCR to produce phosphoranylidene succinates and the synthesis of dicyanomethylene pyridines, can be run under solvent-free conditions, which drastically reduces waste. nih.govasianpubs.org

These examples demonstrate a clear trend toward developing more sustainable and environmentally responsible methods for the synthesis of complex chemical structures like dicyanomethyl derivatives.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Dicyanomethyl Acetate

Mechanistic Investigations of Dicyanomethyl Acetate (B1210297) Formation and Transformations

The formation and subsequent reactions of dicyanomethyl acetate and related cyanomethyl compounds are underpinned by diverse mechanistic pathways, often dictated by the specific reagents and conditions employed.

A prevalent method for creating α-cyanomethyl-β-dicarbonyl compounds involves the reaction of acetonitrile (B52724) with 1,3-dicarbonyls. researchgate.net Mechanistic studies, including kinetic isotope effect (KIE) experiments, point towards a radical-mediated process. acs.org The large KIE values observed suggest that the cleavage of the C(sp³)–H bond in both acetonitrile and the dicarbonyl compound is the rate-determining step. acs.org The reaction is notably quenched by radical scavengers like TEMPO, further substantiating the radical pathway. acs.org ESI-MS analysis has also supported the proposed radical mechanism. researchgate.net

Another significant transformation is the Pummerer reaction of aryl cyanomethyl sulfoxides with acetic anhydride. oup.comoup.com This reaction can proceed through an intramolecular rearrangement. oup.comoup.com Isotopic labeling studies using ¹⁸O have shown that the acetoxy group migrates from the sulfur atom to the α-carbon. oup.com The degree of ¹⁸O retention in the product indicates the formation of a tight ion-pair intermediate, consisting of an α-thiocarbenium ion and an acetate ion. oup.comoup.com The stereospecificity of this reaction, leading to optically active α-acetoxy sulfides, further supports the intramolecular nature and the formation of a close ion-pair. oup.comoup.com

The synthesis of cyanomethyl-substituted indanes can be achieved via Pd-catalyzed cross-coupling reactions. nih.gov The proposed mechanism involves the oxidative addition of an aryl or alkenyl triflate to a Pd(0) complex, followed by coordination of an alkene. Subsequent anti-nucleopalladation and reductive elimination yield the final product. nih.gov

The following table summarizes key mechanistic findings for reactions involving the cyanomethyl group.

| Reaction Type | Key Mechanistic Features | Supporting Evidence |

| α-Cyanomethylation of β-dicarbonyls | Radical-mediated cross-dehydrogenative-coupling (CDC). Rate-determining C(sp³)–H bond cleavage. | Kinetic Isotope Effect (KIE), Radical Scavenging Experiments, ESI-MS Analysis. researchgate.netacs.org |

| Pummerer Reaction of Cyanomethyl Sulfoxides | Intramolecular rearrangement via a tight α-thiocarbenium acetate ion-pair. | ¹⁸O-Labeling Studies, Stereochemical Analysis. oup.comoup.com |

| Pd-Catalyzed Indane Synthesis | Oxidative addition, anti-nucleopalladation, and reductive elimination. | Mechanistic studies of analogous reactions. nih.gov |

Stereochemical Control and Diastereoselective Synthesis Involving this compound

The dicyanomethyl group and related cyanomethyl moieties play a significant role in directing the stereochemical outcome of various reactions, enabling the diastereoselective synthesis of complex molecules.

In the synthesis of intermediates for HMG-CoA reductase inhibitors, the diastereoselective synthesis of (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate has been a key step. researchgate.netinternationaljournalssrg.org This highlights the ability to control stereochemistry in the formation of substituted cyclic systems containing a cyanomethyl group.

N-Heterocyclic carbenes (NHCs) have been utilized to catalyze the double Michael addition of cyano acetates to dienones, producing multisubstituted cyclohexanones with high diastereoselectivity (dr ratios from 5:1 to >20:1). sioc-journal.cn This methodology has also been extended to the synthesis of multisubstituted indanes with excellent diastereoselectivity (>20:1 dr). sioc-journal.cn

The iodoetheration of syn-5-(1-hydroxy-3-butenyl)isoxazolines, formed from the diastereoselective 1,3-dipolar cycloaddition of nitrile oxides, leads to the formation of 2-cyanomethyl-3-hydroxy-5-iodomethyltetrahydrofuran. thieme-connect.com The relative stereochemistry of the resulting tetrahydrofuran (B95107) derivative is influenced by both the substituents on the isoxazoline (B3343090) ring and the nature of the protecting group on the hydroxyl function. thieme-connect.com

Furthermore, the stereochemical outcome of glycosylation reactions can be influenced by protecting groups at the C2 position. The use of a 2-cyanomethyl ether protecting group on thioglycoside donors has been shown to effectively produce 1,2-trans glycosides with moderate to very high yields and stereoselectivity. nih.gov The proposed mechanism involves the stabilization of the oxocarbenium ion intermediate from the α-face by the π-electrons of the nitrile group, which directs the incoming acceptor to attack from the β-face. beilstein-journals.org

The table below presents examples of diastereoselective syntheses where the cyanomethyl group is a key structural element.

| Reaction | Substrates | Product | Diastereomeric Ratio (dr) |

| NHC-Catalyzed Double Michael Addition | Divinyl ketones and cyano acetates | Multisubstituted cyclohexanones | 5:1 to >20:1 sioc-journal.cn |

| NHC-Catalyzed Double Michael Addition | Benzenedi(enones) and cyano acetates | Multisubstituted indanes | >20:1 sioc-journal.cn |

| Iodoetheration | syn-5-(1-hydroxy-3-butenyl)isoxazolines | 2-Cyanomethyl-3-hydroxy-5-iodomethyltetrahydrofuran | Diastereoselective, dependent on substituents and protecting groups. thieme-connect.com |

| Glycosylation | 2-Cyanomethyl ether protected thioglycosides and various acceptors | 1,2-trans Glycosides | Moderate to very high. nih.gov |

Intramolecular and Intermolecular Reactivity Patterns of the Dicyanomethyl Moiety

The dicyanomethyl moiety exhibits distinct patterns of both intramolecular and intermolecular reactivity, making it a versatile functional group in organic synthesis.

Intramolecular Reactivity:

A notable example of intramolecular reactivity is the Pummerer reaction of optically active aryl cyanomethyl sulfoxides with acetic anhydride. oup.comcapes.gov.br This reaction proceeds stereospecifically, with the acetoxy group migrating from the sulfur to the adjacent carbon in a highly intramolecular fashion, as confirmed by ¹⁸O-labeling experiments which showed significant retention of the isotope. oup.comoup.com The reaction is believed to proceed through a very intimate ion-pair, where the rate-determining step is the S-O bond cleavage following reversible acylation and deprotonation. oup.com

Another instance of intramolecular reactivity involves the thermolysis of 4-methyl-1,2,3,4-thiatriazolin-5-imines that bear a cyanomethyl-substituted group on the exocyclic imine function. rsc.org This process leads to the formation of fused 1,2,4-thiadiazole (B1232254) derivatives through an intramolecular cycloaddition followed by the elimination of nitrogen. rsc.org

Intramolecular conjugate displacement (ICD) reactions represent another class of intramolecular processes. These reactions involve the intramolecular attack of a nucleophile on a Michael acceptor that has an allylic leaving group, leading to the formation of carbocycles. Quantum mechanical studies have shown that these reactions can proceed stepwise, forming a stabilized carbanion intermediate. researchgate.net

Intermolecular Reactivity:

The dicyanomethyl group, or more broadly the cyanomethyl group, is a key participant in various intermolecular carbon-carbon bond-forming reactions. One such example is the direct synthesis of α-cyanomethyl-β-dicarbonyl compounds from acetonitrile and 1,3-dicarbonyls. researchgate.net This reaction proceeds via a radical-mediated cross-dehydrogenative coupling (CDC) mechanism. acs.org

The cyanomethyl group can also be introduced through Pd-catalyzed alkene difunctionalization reactions. For instance, 2-allylphenyl triflates can be coupled with alkyl nitriles to synthesize indanes bearing a cyanomethyl group at the C2 position. nih.gov

Furthermore, this compound itself has been utilized as a novel reagent for nucleophilic addition to N-methylaldimines, enabling carbon-carbon bond formation without the need for acid or metal catalysts. researchgate.net The cyanomethylation of various organic substrates is a well-established strategy for nitrile synthesis. organic-chemistry.org

The following table summarizes the reactivity patterns of the dicyanomethyl and related cyanomethyl moieties.

| Reactivity Type | Reaction Example | Key Features |

| Intramolecular | Pummerer reaction of aryl cyanomethyl sulfoxides | Stereospecific, intramolecular acetoxy migration via a tight ion-pair. oup.comoup.comcapes.gov.br |

| Intramolecular | Thermolysis of substituted thiatriazolines | Intramolecular cycloaddition-elimination to form fused heterocycles. rsc.org |

| Intermolecular | α-Cyanomethylation of β-dicarbonyls | Radical-mediated C-C bond formation. researchgate.netacs.org |

| Intermolecular | Pd-catalyzed alkene difunctionalization | C-C bond formation to synthesize cyanomethyl-substituted indanes. nih.gov |

| Intermolecular | Nucleophilic addition | This compound as a nucleophilic source for addition to imines. researchgate.net |

Strategic Applications of Dicyanomethyl Acetate in Advanced Organic Synthesis

Dicyanomethyl Acetate (B1210297) as a Versatile Synthetic Building Block

The strategic placement of two nitrile groups and an acetate function makes dicyanomethyl acetate a highly useful and reactive building block. This versatility allows for its application in the synthesis of diverse and complex molecular structures, including nitrogen-containing heterocycles and multifunctional carbonyl compounds.

Construction of Complex Nitrogen-Containing Heterocyclic Systems

The dicyanomethyl group is a valuable synthon for creating nitrogen-containing heterocyclic structures, which are core components of many pharmaceuticals and biologically active compounds. While direct cyclization reactions with this compound are a specific area of ongoing research, the utility of related cyanomethyl reagents in forming these systems is well-established. For instance, 2-hetarylacetonitriles are extensively used in heterocyclic synthesis. scirp.org The synthesis of thiazoles and pyrroles often relies on precursors containing a cyanomethyl group. scirp.org Furthermore, reagents like cyanoacetohydrazide, which contains a cyanomethyl moiety, are known to be versatile precursors for a wide array of heterocyclic compounds through cyclization reactions involving its various functional centers. researchgate.net The reaction products derived from this compound, such as α-amino acid esters, serve as advanced precursors for building more complex nitrogen-containing molecules. organic-chemistry.orgorganic-chemistry.org

Synthesis of Multifunctional Carbonyl Compounds and Their Derivatives

A notable application of this compound is in the efficient, metal-free synthesis of α-amino acid derivatives. organic-chemistry.orgorganic-chemistry.org Research by Nemoto and colleagues demonstrated a novel methodology for carbon-carbon bond formation through the nucleophilic addition of this compound to N-alkylaldimines. organic-chemistry.org This reaction, which proceeds without the need for acid or metallic species activation, yields α-(N-methyl-N-acetyl)amino acid methyl esters in high yields. organic-chemistry.orgorganic-chemistry.org

The process utilizes this compound as a masked acyl cyanide (MAC) reagent. organic-chemistry.org In the presence of a base like imidazole, the reagent generates a carbanion that attacks the imine. organic-chemistry.org This is followed by an intramolecular reaction cascade that results in the final amino acid ester product. organic-chemistry.org The reaction is highly efficient, with yields of up to 99% reported under mild conditions (-40°C in anhydrous methanol), even for substrates that are sensitive to acid. organic-chemistry.org This method provides a direct route to valuable α-amino carbonyl compounds, which are fundamental units in peptide synthesis and drug discovery. researchgate.net

Table 1: Synthesis of α-Amino Acid Esters using this compound

| Substrate (N-methylaldimine) | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Methylaldimine of Benzaldehyde | Imidazole | Methyl 2-(N-acetyl-N-methylamino)-2-phenylacetate | 99 | organic-chemistry.org |

| N-Methylaldimine of 4-Methoxybenzaldehyde | Imidazole | Methyl 2-(N-acetyl-N-methylamino)-2-(4-methoxyphenyl)acetate | 98 | organic-chemistry.org |

This table is generated based on data reported in the specified research for illustrative purposes.

Utility as a Precursor for Advanced Molecular Scaffolds

Molecular scaffolds are core structures that can be systematically derivatized to create large libraries of compounds for drug discovery and materials science. whiterose.ac.ukrsc.org The synthesis of diverse and novel lead-like molecular scaffolds is a significant challenge that requires versatile building blocks and robust chemical reactions. whiterose.ac.ukwhiterose.ac.uk

This compound serves as a precursor for molecules that can be elaborated into such advanced scaffolds. The α-amino acid derivatives synthesized via the Nemoto reaction are themselves valuable starting points for more complex, three-dimensional structures. organic-chemistry.orgwhiterose.ac.uk By incorporating different aldehyde substrates, a variety of functionalized amino acid "building blocks" can be generated, which can then be integrated into larger, more complex molecular frameworks. This approach aligns with the principles of lead-oriented synthesis, which aims to efficiently prepare libraries of diverse compounds with properties suitable for biological screening. whiterose.ac.uk

Role in Asymmetric Synthesis and Enantioselective Transformations

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in modern chemistry, particularly for pharmaceuticals. msu.edu The development of methods that control stereochemistry is a continuous goal. msu.edubeilstein-journals.org

While the initial research by Nemoto et al. on this compound focused on a highly efficient racemic synthesis, the methodology's mild, metal-free conditions make it an attractive candidate for adaptation into an asymmetric process. organic-chemistry.org The challenge lies in introducing a chiral influence—either through a chiral auxiliary, a chiral base, or a catalyst—to control the facial selectivity of the nucleophilic attack on the imine. msu.edunih.gov The development of catalytic asymmetric alkylations of enolates, a related class of reactions, often employs chiral metal complexes or organocatalysts to achieve high enantioselectivity under mild conditions. nih.gov Applying similar principles, such as using chiral phase-transfer catalysts or developing a chiral variant of the base used in the Nemoto reaction, could potentially render the addition of this compound enantioselective. beilstein-journals.orgnih.gov

Contributions to Functional Materials Development

The dicyanomethylene group, =C(CN)₂, is a powerful electron-withdrawing unit that is frequently incorporated into organic molecules to create functional materials with specific electronic and optical properties. mdpi.comontosight.aibeilstein-journals.org These materials find applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. mdpi.comontosight.ai

Compounds featuring dicyanomethylene end-groups often exhibit low LUMO (Lowest Unoccupied Molecular Orbital) energy levels, making them excellent n-type semiconductors or electron acceptors in donor-acceptor systems. mdpi.combeilstein-journals.org For example, dicyanomethylene-functionalized violanthrone (B7798473) and carbazole (B46965) derivatives have been synthesized and studied for their charge transport properties. beilstein-journals.orgnih.gov These materials can show high electron mobility and possess narrow HOMO-LUMO gaps, which allows them to absorb light across a wide spectrum. beilstein-journals.org The introduction of the dicyanomethylene group is a key strategy for tuning the electronic properties of π-conjugated systems. mdpi.combeilstein-journals.org this compound, by providing the dicyanomethyl carbon, can be considered a potential precursor to the intermediates required for synthesizing these advanced functional materials.

Advanced Theoretical and Computational Investigations of Dicyanomethyl Acetate

Quantum Chemical Studies on Electronic Structure and Bondingscience.govresearchgate.net

Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure and bonding characteristics of molecules like dicyanomethyl acetate (B1210297). science.gov These computational methods provide insights into the fundamental properties that govern the molecule's reactivity and behavior. researchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org DFT has proven to be a valuable tool in drug design and pharmaceutical formulation by providing detailed insights into molecular interaction mechanisms through quantum mechanical calculations. mdpi.comlongdom.orgnih.gov This method focuses on the electron density, a function of spatial coordinates, to determine the properties of a system. wikipedia.org

In the context of dicyanomethyl acetate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict various electronic properties. acs.org These calculations are instrumental in identifying stable intermediates and transition states in potential reaction pathways. acs.org The accuracy of DFT results is highly dependent on the choice of the functional and basis set. mdpi.com

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound

| Property | Calculated Value | Unit |

| Ground State Energy | -XXX.XXXX | Hartrees |

| Dipole Moment | X.XX | Debye |

| C=O Bond Length | X.XXX | Ångströms |

| C-C≡N Bond Angle | XXX.X | Degrees |

Note: The values in this table are for illustrative purposes and would need to be calculated using specific DFT methods.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net While powerful for smaller molecules, the application of FMO theory to larger, more complex systems can be challenging due to the delocalized nature of these orbitals. nih.gov FMO theory is also a complementary approach to the Woodward-Hoffmann rules for predicting the outcomes of pericyclic reactions. imperial.ac.uk

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -XX.XX |

| LUMO | -X.XX |

| HOMO-LUMO Gap | X.XX |

Note: These values are hypothetical and would be determined through specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.decomputabio.com It is a valuable tool for predicting how a molecule will interact with other charged species. uni-muenchen.de The MEP is calculated by determining the force exerted on a positive test charge at various points around the molecule. uni-muenchen.de

The resulting MEP map is typically color-coded, with red regions indicating negative electrostatic potential (electron-rich areas) and blue regions showing positive electrostatic potential (electron-poor areas). researchgate.netresearchgate.net Green and yellow areas represent intermediate potential. researchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carbonyl group and the nitrogen atoms of the cyano groups, suggesting these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Computational Modeling of Reaction Pathways and Transition Statesmit.eduresearchgate.netnih.govarxiv.org

Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the exploration of reaction pathways and the characterization of fleeting transition states. mit.eduarxiv.org These methods are essential for understanding reaction mechanisms and predicting reaction kinetics.

For this compound, computational models can be employed to investigate various potential reactions, such as its decomposition or reactions with other molecules. acs.org For instance, density functional theory (DFT) at levels like B3LYP/6-311++G(d,p) can be used to identify and quantify stable intermediates and transition states along a proposed reaction coordinate. acs.org Techniques like intrinsic reaction coordinate (IRC) calculations can confirm that a calculated transition state connects the desired reactants and products. nih.gov

By calculating the energies of reactants, products, and transition states, the activation energy and reaction enthalpy can be determined. This information is crucial for predicting the feasibility and rate of a reaction. researchgate.net Advanced methods like direct dynamics trajectory calculations can provide further insights into the reaction dynamics, revealing whether a reaction proceeds statistically or non-statistically. researchgate.net For complex reactions, computational toolkits have been developed to automate the process of finding transition state structures. arxiv.org

Table 3: Hypothetical Energetic Data for a Reaction Involving this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +XX.X |

| Products | -XX.X |

Note: These are example values and would be specific to the reaction being studied.

Conformational Analysis and Molecular Dynamics Simulationsuniroma1.itmdpi.comchemrxiv.orgnih.gov

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different spatial arrangements (conformers) a molecule can adopt and how it behaves over time. nih.gov

Conformational analysis of this compound would involve identifying the various stable conformers arising from rotation around its single bonds. Quantum chemical calculations can be used to determine the relative energies of these conformers, indicating which are most likely to be populated at a given temperature.

Molecular dynamics simulations provide a more dynamic picture, simulating the movement of atoms in the molecule over time. mdpi.com These simulations can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. chemrxiv.org By applying methods like principal component analysis (PCA) to the MD trajectory, the dominant modes of motion and conformational changes can be identified. nih.gov This information is particularly valuable for understanding how the molecule might bind to a receptor or participate in a chemical reaction. mdpi.com

State of the Art Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of dicyanomethyl acetate (B1210297), providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy: In proton NMR (¹H NMR) spectra, the protons of the acetate methyl group typically appear as a singlet around δ 2.1 ppm. The methylene (B1212753) protons (CH₂) adjacent to the cyano and ester groups are expected to resonate at approximately δ 3.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR (¹³C NMR) spectrum offers further structural confirmation. Key chemical shifts include the methyl carbon of the acetate group, the methylene carbon, the carbonyl carbon of the ester, and the nitrile carbons. For instance, in a related compound, 4-[(dicyanomethyl)diazenyl]benzoic acid, the methine carbon (CH) of the dicyanomethyl group appears at δ 86.26 ppm, while the nitrile carbons are observed in the region of δ 119.30-154.81 ppm, and the carbonyl carbon is at δ 170.35 ppm. dergipark.org.tr In deuterated chloroform (B151607) (CDCl₃), the residual solvent peak is observed at 77.16 ppm. carlroth.com

Interactive Data Table: Representative NMR Data for Dicyanomethyl Acetate and Related Structures

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| ¹H | Acetate (CH₃) | ~2.1 | Singlet | - | |

| ¹H | Methylene (CH₂) | ~3.5 | Singlet | - | |

| ¹³C | Methine (CH) | 86.26 | - | DMSO-d₆ | dergipark.org.tr |

| ¹³C | Nitrile (CN) | 119.30-154.81 | - | DMSO-d₆ | dergipark.org.tr |

| ¹³C | Carbonyl (C=O) | 170.35 | - | DMSO-d₆ | dergipark.org.tr |

| ¹³C | Solvent | 77.16 | - | CDCl₃ | carlroth.com |

High-Resolution Mass Spectrometry (HRMS) and Modern Ionization Techniques

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed. doi.org ESI is a soft ionization technique that is particularly useful for producing intact molecular ions, often with minimal fragmentation. rsc.org In contrast, EI uses a high-energy electron beam that can lead to characteristic fragmentation patterns, providing additional structural information. doi.org HRMS can confirm the molecular formula by providing a highly accurate mass measurement. nih.gov For instance, in the analysis of related compounds, HRMS with an EI source was used to confirm the calculated molecular formula. doi.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Analysis

Vibrational Spectroscopy: In-depth Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong absorption peak is typically observed around 1740-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Another key feature is the stretching vibration of the nitrile group (C≡N), which appears in the region of 2212-2250 cm⁻¹. dergipark.org.tr The C-H stretching vibrations are also present. dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing symmetric vibrations and bonds that are weakly absorbing in the IR.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

| C=O (Ester) | Stretching | ~1740-1750 | IR | |

| C≡N (Nitrile) | Stretching | 2212-2250 | IR | dergipark.org.tr |

| C-H | Stretching | 2890-3200 | IR | dergipark.org.tr |

Advanced Scattering and Microscopy Techniques for Material Characterization

Advanced scattering and microscopy techniques are employed to investigate the morphology and structural properties of materials containing this compound, especially in composite or polymeric forms.

Field Emission Scanning Electron Microscopy (FESEM): FESEM can be used to analyze the surface morphology and homogeneity of composite materials. For example, it has been used to study the network formation in a composite containing poly(vinylacetate)cyanomethyl diphenylcarbamodithioate. sapub.org

These techniques provide insights into the material's microstructure, which is crucial for understanding its physical and chemical properties.

Thermal Analysis Methods (e.g., TGA, DTA, DSC) for Material Transitions

Thermal analysis methods are used to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique is used to determine the thermal stability and decomposition profile of a substance. libretexts.org For example, TGA studies on metal complexes with a ligand containing a dicyanomethyl group have shown decomposition steps corresponding to the loss of various groups at specific temperature ranges. dergipark.org.tr

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material as they are heated. It is used to detect thermal events such as phase transitions and chemical reactions, which can be exothermic or endothermic. dergipark.org.tr

Differential Scanning Calorimetry (DSC): DSC measures the amount of heat required to increase the temperature of a sample. It is used to determine transition temperatures and enthalpies of transitions, providing information on melting points, glass transitions, and curing reactions. specificpolymers.com

These thermal analysis techniques are crucial for characterizing the thermal properties and stability of this compound and its derivatives. dergipark.org.tr

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern chemical synthesis. For dicyanomethyl acetate (B1210297), future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign. Current methods for the synthesis of related masked acyl cyanides (MAC) can be scalable, but often involve multiple steps and the use of reagents that are not ideal from a sustainability perspective. mdpi.com

Future research is anticipated to explore cyanide-free synthetic pathways, moving away from potentially toxic cyanide reagents. researcher.life The development of catalytic methods, particularly those utilizing earth-abundant metals or organocatalysts, will be a key area of investigation. For instance, the synthesis of related compounds has benefited from the use of N-methyl morpholine (B109124) as an organocatalyst, which is economical and environmentally friendly. mdpi.comresearchgate.net The exploration of one-pot syntheses and processes that minimize waste generation will also be a significant trend. A recent study on a related compound, 4-(cyanomethyl)-2-methoxyphenyl acetate, highlights the potential for continuous flow processes to enhance yield and purity, a direction that could be highly beneficial for dicyanomethyl acetate production. smolecule.com

The development of synthetic routes using more benign reagents, such as vinyl acetate as an acetylating agent in a DBU/CO2 switchable solvent system, represents a sustainable approach that could be adapted for this compound synthesis. beilstein-journals.org Such methods offer the advantages of mild reaction conditions and the recyclability of components. beilstein-journals.org

Exploration of Untapped Reactivity Patterns and Chemical Transformations

This compound is recognized as a masked acyl cyanide (MAC) reagent, an acyl anion equivalent that allows for one-carbon homologation of electrophiles like aldehydes and imines. mdpi.com This "umpolung" (polarity reversal) reactivity is a cornerstone of its utility, enabling the construction of complex molecules. acs.org

A significant future direction lies in further exploring and exploiting this unique reactivity. Research into the enantioselective addition of this compound to various substrates is a promising frontier. The use of chiral organocatalysts, such as modified cinchona alkaloids or squaramides, has shown success with other MAC reagents in achieving high enantioselectivities in reactions with imines and enones. acs.orgacs.org This suggests a clear path for developing asymmetric transformations using this compound to synthesize chiral α-amino acid derivatives and other valuable molecules. acs.org

The dual nature of MAC reagents, acting as both a nucleophilic acyl anion equivalent and a masked acid chloride-like species, allows them to function as carbon monoxide equivalents. acs.org Future research will likely delve deeper into this dual reactivity, expanding the scope of nucleophiles that can intercept the acyl cyanide intermediate generated upon unmasking. acs.orgacs.org This could lead to novel one-pot, multi-component reactions for the efficient synthesis of a wide array of functionalized molecules.

Furthermore, the investigation of this compound in reactions beyond simple additions is an area ripe for exploration. Its potential participation in cycloadditions, domino reactions, and other complex transformations could unveil new synthetic strategies. The development of new methods for the synthesis of derivatives like 3,3'-dicyanomethyl-2-oxindoles through reactions such as the Krapcho dealkoxycarbonylation points towards the untapped potential for creating diverse molecular architectures. researchgate.net

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of this compound with automated synthesis and flow chemistry represents a significant, yet largely unexplored, future research direction. While general advancements in automated synthesis and flow chemistry are well-documented, specific applications involving this compound are not yet prevalent in the scientific literature. beilstein-journals.orgbeilstein-journals.orgd-nb.infoflowphotochem.eumdpi.com

Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and selectivity. beilstein-journals.orgmdpi.com For reactions involving this compound, particularly those that are highly exothermic or involve unstable intermediates, flow chemistry could provide a safer and more efficient reaction environment. Future research could focus on translating existing batch syntheses utilizing this compound into continuous flow processes. This would not only improve the efficiency and scalability of these reactions but also open up new reaction windows with expanded temperature and pressure ranges. beilstein-journals.org

Automated synthesis platforms, which can perform repetitive synthetic operations with high reproducibility and reliability, are becoming increasingly important in chemical research. beilstein-journals.org The development of automated synthetic procedures for reactions involving this compound could significantly accelerate the discovery of new derivatives and the optimization of reaction conditions. The integration of flow chemistry with automated systems would enable the rapid generation of compound libraries based on the this compound scaffold for high-throughput screening in drug discovery and materials science. nih.gov While the automated synthesis of related intermediates has been demonstrated, the specific application to this compound chemistry remains a promising area for future development. beilstein-journals.org

Expanding Applications in Cutting-Edge Materials Science and Catalysis

The potential applications of this compound in advanced materials science and catalysis are another area with significant room for growth. While research on the materials and catalytic applications of closely related "cyanomethyl" compounds exists, direct studies on this compound are limited.

In materials science, the dicyanomethyl group can be a valuable functional handle for the synthesis of novel polymers and functional materials. For instance, related cyanomethyl compounds have been investigated for their potential use in creating materials with specific electronic properties. evitachem.com The incorporation of a poly(vinylacetate)cyanomethyl diphenylcarbamodithioate into a composite with carbon black has been shown to produce a material with gas sensing capabilities. sapub.org This suggests that this compound could serve as a precursor for polymers with unique optical, electronic, or sensing properties. Future research could explore the polymerization of this compound or its derivatives to create novel polymers, or its use as a building block for functional materials like liquid crystals or organic semiconductors. smolecule.com

In the realm of catalysis, this compound and its derivatives could serve as ligands for the synthesis of novel metal complexes with catalytic activity. The coordination chemistry of ligands containing the dicyanomethyl group has been explored, with some complexes showing interesting properties. dergipark.org.tr For example, nickel complexes with related ligands have been used as catalysts in Kumada cross-coupling reactions. researchgate.net Future work could focus on synthesizing and characterizing this compound-based ligands and their metal complexes, and evaluating their catalytic performance in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The unique electronic properties conferred by the two cyano groups could lead to catalysts with novel reactivity and selectivity. acs.org Furthermore, the potential for this compound to be involved in organocatalysis, either as a catalyst itself or as a precursor to a catalyst, is another exciting avenue for future investigation. mdpi.comacs.org

Q & A

Q. What are the critical safety protocols for handling dicyanomethyl acetate in laboratory settings?

this compound is classified as a flammable liquid (H226) and causes severe skin/eye damage (H314) . Key protocols include:

- Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Storage : Keep in a flammable storage cabinet below 25°C, away from ignition sources.

- Emergency Procedures : Immediate rinsing with water for skin/eye contact (15+ minutes) and use of dry chemical extinguishers for fires .

Q. What synthetic methodologies are effective for preparing this compound and its derivatives?

this compound derivatives are synthesized via nucleophilic substitution or condensation reactions. For example:

- Knoevenagel Condensation : Reacting cyanoacetate esters with aldehydes in the presence of piperidine (e.g., synthesis of dicyanomethyl chromone derivatives, as in DCM-βgal probe development) .

- Radical Stabilization : Using dicyanomethyl radicals in dynamic covalent chemistry, where substituents like julolidine enhance π-stacking for dimer formation .

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Piperidine, acetonitrile, 70°C, 2 hrs | 60–75 | |

| Radical Coupling | Dicyanomethyl radicals, THF, RT | 80–90 |

Advanced Research Questions

Q. How do substituents influence the stability and reactivity of dicyanomethyl radicals derived from this compound?

Substituent effects are studied via electron paramagnetic resonance (EPR) and computational modeling:

- Electron-Donating Groups (e.g., methoxy): Increase radical stability by delocalizing unpaired electrons (captodative effect) .

- Steric Effects : Bulky groups (e.g., trimethoxyphenyl) hinder σ-dimerization, favoring π-stacked dimers .

- Applications : Stable radicals enable reversible bond formation in dynamic covalent systems, useful in self-healing materials .

Q. What experimental strategies validate this compound's role in bioimaging probes?

The DDTM fluorescent probe (incorporating a dicyanomethyl group) demonstrates:

- pH Sensitivity : Fluorescence intensity increases linearly at pH 9.5–10.7 due to inhibition of intramolecular charge transfer (ICT) .

- Selectivity : Probes show specificity for hydroxyl radicals in cytotoxicity assays (e.g., MTT tests) .

- Imaging Protocols : Confocal microscopy confirms low cytotoxicity and effective cellular uptake in live-cell imaging .

| Probe Property | Measurement Technique | Key Finding |

|---|---|---|

| pH Sensitivity | Fluorescence Spectroscopy | Linear response at λ = 578 nm |

| Radical Selectivity | Competitive Binding Assays | No cross-reactivity with ROS |

Q. How can computational modeling predict this compound's reactivity in novel reaction pathways?

Density functional theory (DFT) studies assess:

- Transition States : Energy barriers for radical coupling or ester hydrolysis.

- Solvent Effects : Polar solvents stabilize ionic intermediates in transesterification .

- Thermodynamics : Gas-phase proton affinity (804.7 kJ/mol) and basicity data inform reaction feasibility .

Contradictions & Methodological Challenges

- Radical Stability vs. Reactivity : While electron-donating groups stabilize radicals, they may reduce reactivity in polymerization .

- Synthetic Yield Variability : Knoevenagel condensation yields (60–75%) depend on aldehyde electrophilicity and catalyst choice .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.